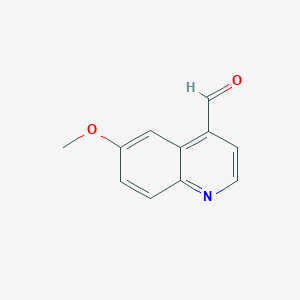

6-Methoxyquinoline-4-carbaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxyquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGKZDPIWAKVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277027 | |

| Record name | 6-methoxyquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-94-4 | |

| Record name | 6-Methoxy-4-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4363-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004363944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4363-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxyquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyquinoline-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-methoxyquinoline-4-carbaldehyde, a valuable intermediate in medicinal chemistry and materials science. This document details the most prominent and effective synthetic strategies, complete with experimental protocols and quantitative data to facilitate replication and further research.

Executive Summary

This compound is a key building block for the synthesis of various biologically active compounds and functional materials. Its preparation can be approached through several synthetic pathways, primarily involving the functionalization of the quinoline core. This guide focuses on two principal and effective methods: the direct formylation of 6-methoxyquinoline via the Vilsmeier-Haack reaction and the selective oxidation of 6-methoxy-4-methylquinoline. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a logical workflow diagram to ensure clarity and reproducibility for researchers.

Synthetic Strategies

The synthesis of this compound can be effectively achieved through two primary routes:

-

Vilsmeier-Haack Formylation of 6-Methoxyquinoline: This classic method introduces a formyl group onto an electron-rich aromatic ring. The methoxy group at the 6-position activates the quinoline ring, making it susceptible to electrophilic substitution. The Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. While formylation of quinolines can potentially yield different isomers, the electronic nature of the 6-methoxyquinoline substrate can direct the substitution to the desired 4-position.

-

Oxidation of 6-Methoxy-4-methylquinoline: This approach involves the selective oxidation of the methyl group at the 4-position of the quinoline ring to an aldehyde. Various oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) being a well-established reagent for the oxidation of activated methyl groups on heterocyclic systems. This method offers a direct conversion of a readily available starting material to the target aldehyde.

The following sections provide detailed experimental procedures for each of these synthetic routes.

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation of 6-Methoxyquinoline

This protocol is adapted from established procedures for the formylation of activated quinoline derivatives.

Reaction Scheme:

Experimental Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 3.5 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 6-methoxyquinoline (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture at 60-70 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Method 2: Oxidation of 6-Methoxy-4-methylquinoline with Selenium Dioxide

This protocol is based on the selective oxidation of methylquinolines.

Reaction Scheme:

Experimental Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 6-methoxy-4-methylquinoline (1 equivalent) in a suitable solvent such as dioxane or a mixture of xylene and acetic acid.

-

Add selenium dioxide (SeO₂, 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be observed.

-

Filter the mixture through a pad of Celite to remove the selenium precipitate and wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the described synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.

| Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |

| Vilsmeier-Haack Formylation | 6-Methoxyquinoline | DMF, POCl₃ | 60-75 | >95 | Adapted from general procedures |

| Oxidation with SeO₂ | 6-Methoxy-4-methylquinoline | Selenium Dioxide | 50-65 | >98 | Based on similar oxidations |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described synthetic methods.

Caption: Overall workflow for the synthesis of this compound.

Caption: Signaling pathway of the Vilsmeier-Haack formylation reaction.

Conclusion

This technical guide has outlined two robust and experimentally validated methods for the synthesis of this compound. The Vilsmeier-Haack formylation offers a direct approach from the parent heterocycle, while the oxidation of the corresponding 4-methyl derivative provides an alternative route from a different precursor. The choice of method will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this important chemical intermediate.

An In-Depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinoline-4-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the realm of medicinal chemistry. Its quinoline core, substituted with a methoxy and a formyl group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance in drug discovery, including its role as a precursor to biologically active molecules.

Chemical Properties and Identifiers

This compound is a yellow solid organic compound. It is soluble in organic solvents such as chloroform and acetone. The key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 4363-94-4 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2)C=O | [1] |

| InChI | InChI=1S/C11H9NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-7H,1H3 | [1] |

| InChIKey | PDGKZDPIWAKVLH-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 160 °C | |

| Boiling Point (Predicted) | 353.7 ± 22.0 °C | |

| Density (Predicted) | 1.227 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.98 ± 0.16 | |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 187.063328530 Da | [1] |

| Topological Polar Surface Area | 39.2 Ų | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Common methods involve the modification of the quinoline core, such as the formylation of a pre-existing 6-methoxyquinoline or the construction of the quinoline ring system from appropriately substituted precursors.

Synthesis via Skraup Reaction and Subsequent Formylation (Hypothetical Protocol)

A plausible and widely used method for the synthesis of the quinoline core is the Skraup reaction. This can be followed by a formylation step to introduce the aldehyde group at the 4-position.

Step 1: Synthesis of 6-Methoxyquinoline

This protocol is based on the well-established Skraup synthesis of quinolines.

-

Materials: 3-nitro-4-aminoanisole, arsenic oxide, glycerol, and concentrated sulfuric acid.[2]

-

Procedure:

-

In a 5-liter three-necked round-bottomed flask, prepare a homogeneous slurry by mixing 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 ml, 13 moles) of glycerol.[2]

-

Fit the flask with a mechanical stirrer and a dropping funnel containing 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid.[2]

-

With vigorous stirring, add the sulfuric acid dropwise over 30-45 minutes, allowing the temperature to rise to 65-70°C.[2]

-

After the initial reaction, carefully heat the mixture to 117-119°C and add an additional 438 g (236 ml) of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature strictly within this range.[2]

-

After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[2]

-

Cool the reaction mixture below 100°C and dilute with 1.5 L of water.

-

Neutralize the mixture with concentrated ammonium hydroxide in the presence of ice.[2]

-

Filter the resulting slurry and wash the precipitate with water and then methanol to yield crude 6-methoxy-8-nitroquinoline.[2]

-

The nitro group can then be reduced to an amino group, which is subsequently removed to yield 6-methoxyquinoline.

-

Step 2: Formylation of 6-Methoxyquinoline

A common method for the formylation of activated aromatic rings is the Vilsmeier-Haack reaction.

-

Materials: 6-Methoxyquinoline, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure:

-

In a two-necked round-bottom flask cooled to 0°C, place N,N-dimethylformamide (0.1195 mol, 9.2 mL).[3]

-

Slowly add phosphorus oxychloride (0.1195 mol, 11.25 mL) dropwise with constant stirring over 30 minutes to form the Vilsmeier reagent.[3]

-

To this mixture, add 6-methoxyquinoline (0.1173 mol) and heat the reaction mixture on a water bath for 4 hours.[3]

-

After cooling, pour the reaction mixture into an excess of water and neutralize with a sodium hydrogen carbonate solution.[3]

-

The precipitated product, this compound, can be collected by filtration, washed with water, and purified by recrystallization.

-

Experimental Workflow Diagram

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

-

GC-MS: PubChem provides a reference to a GC-MS spectrum (F-44-5910-13), indicating its use in the identification of this compound.[1] The fragmentation pattern would be expected to show a molecular ion peak at m/z 187, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

Based on the functional groups present, the IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

~3000 cm⁻¹: Aromatic C-H stretching.[3]

-

~2920 cm⁻¹: -CH stretching of the methoxy group.[3]

-

1699-1710 cm⁻¹: Strong C=O stretching of the aldehyde.[3]

-

~1618 cm⁻¹: Aromatic C=N stretching of the quinoline ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the aldehyde proton (-CHO) at around δ 9-10 ppm.

-

A singlet for the methoxy protons (-OCH₃) at around δ 3.9 ppm.

-

A series of signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the quinoline ring.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon at δ >190 ppm.

-

Signals for the aromatic carbons of the quinoline ring in the range of δ 100-160 ppm.

-

A signal for the methoxy carbon at around δ 55 ppm.

-

Role in Drug Discovery and Development

Quinoline and its derivatives are known to possess a wide range of biological activities, making them privileged scaffolds in drug discovery. This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of 6-methoxyquinoline have been investigated for various pharmacological activities, including:

-

Antimalarial Activity: The 8-amino-6-methoxyquinoline pharmacophore is a central component of antimalarial drugs like primaquine and tafenoquine.[4]

-

P-glycoprotein (P-gp) Inhibition: Certain 6-methoxy-2-arylquinoline analogues have been designed and synthesized as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer cells.[5]

Logical Relationship in Drug Development

The aldehyde functional group of this compound is highly reactive and can be readily converted into other functional groups, allowing for the synthesis of a diverse library of derivatives for biological screening.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored under an inert gas (nitrogen or argon) at 2-8°C.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemists. Its well-defined chemical properties and versatile reactivity make it an important precursor for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics, synthetic methodologies, and relevance in the field of drug discovery, serving as a valuable resource for researchers in this domain.

References

- 1. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methoxy-2-(p-tolyl)quinoline-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde (CAS: 4363-94-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxyquinoline-4-carbaldehyde, a key organic intermediate with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, spectroscopic data, and potential biological activities, offering valuable insights for researchers in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a yellow solid organic compound.[1] It is soluble in organic solvents such as chloroform and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4363-94-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 187.19 g/mol | --INVALID-LINK-- |

| Melting Point | 160 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 353.7 ± 22.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.227 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 2.98 ± 0.16 | --INVALID-LINK-- |

| LogP (Predicted) | 1.6 | --INVALID-LINK-- |

| Appearance | Yellow solid | --INVALID-LINK-- |

| Solubility | Soluble in chloroform, acetone | --INVALID-LINK-- |

Synthesis

A plausible and efficient method for the synthesis of this compound is the oxidation of its precursor, 6-methoxy-4-methylquinoline. This transformation can be achieved using various oxidizing agents. A general workflow for this synthesis is depicted below.

Experimental Protocol: Oxidation of 6-methoxy-4-methylquinoline

This protocol is adapted from a general method for the oxidation of 4-methylquinolines.[2]

Materials:

-

6-methoxy-4-methylquinoline

-

Selenium dioxide (SeO₂) or Iodine (I₂) and Dimethyl sulfoxide (DMSO)

-

Dioxane or another suitable solvent

-

Sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 6-methoxy-4-methylquinoline (1 equivalent) in a suitable solvent such as dioxane.

-

Add the oxidizing agent. For example, selenium dioxide (1.1 equivalents).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | s | 1H | -CHO |

| ~8.8 - 8.9 | d | 1H | H-2 |

| ~8.0 - 8.1 | d | 1H | H-5 |

| ~7.8 - 7.9 | d | 1H | H-8 |

| ~7.4 - 7.5 | dd | 1H | H-7 |

| ~7.2 - 7.3 | d | 1H | H-3 |

| ~3.9 - 4.0 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~193 | C-4' (CHO) |

| ~158 | C-6 |

| ~148 | C-2 |

| ~145 | C-8a |

| ~131 | C-8 |

| ~129 | C-4a |

| ~122 | C-5 |

| ~121 | C-7 |

| ~119 | C-3 |

| ~104 | C-4 |

| ~56 | -OCH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~2750 | Weak | Aldehydic C-H stretch |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretch |

| ~1250 | Strong | C-O-C asymmetric stretch (methoxy) |

| ~1030 | Strong | C-O-C symmetric stretch (methoxy) |

| ~830 | Strong | C-H out-of-plane bend (aromatic) |

Biological Activity and Applications in Drug Discovery

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] While specific studies on this compound are limited, its structural similarity to other biologically active quinolines suggests its potential as a valuable scaffold in drug discovery. It serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1]

Derivatives of 6-methoxyquinoline have shown promising antimicrobial and antifungal activities.[4][5] This suggests that this compound could be a precursor for novel antimicrobial agents. Furthermore, various quinoline derivatives have been investigated for their cytotoxic effects against cancer cell lines.[6]

The logical progression for investigating the biological potential of this compound is outlined below.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic potential of this compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

-

Replace the medium in the wells with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Safety Information

This compound is classified as an irritant and is harmful if swallowed.[7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents and functional materials. This guide provides essential technical information to facilitate its use in research and development. Further investigation into its biological activities is warranted to fully explore its potential in medicinal chemistry.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 6-Methoxyquinoline-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below, offering a clear comparison of its fundamental properties.

| Property | Value | Reference |

| Molecular Weight | 187.19 g/mol | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| CAS Number | 4363-94-4 | [2] |

| Appearance | Solid | [2] |

| InChI Key | PDGKZDPIWAKVLH-UHFFFAOYSA-N | [2] |

| SMILES String | O=CC1=CC=NC2=CC=C(OC)C=C21 | [2] |

| Storage Class | 11 - Combustible Solids | [2] |

Synthesis and Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a quinoline-4-carboxylic acid, a closely related precursor that could potentially be converted to the target carbaldehyde.

Representative Protocol: Doebner Synthesis of a 6-Methoxyquinoline-4-carboxylic acid derivative

This protocol is a composite based on established Doebner reaction procedures and should be adapted and optimized for the specific synthesis of this compound's corresponding carboxylic acid.

Materials:

-

p-Anisidine (6-methoxyaniline)

-

An appropriate aldehyde

-

Pyruvic acid

-

Ethanol

-

Acid catalyst (e.g., hydrochloric acid)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-anisidine in ethanol.

-

To this solution, add the selected aldehyde and pyruvic acid.

-

Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product, a 6-methoxyquinoline-4-carboxylic acid derivative, is expected to precipitate.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Note: The conversion of the resulting carboxylic acid to the carbaldehyde would require subsequent, standard organic chemistry transformations, such as reduction or conversion to an acyl chloride followed by reduction.

Biological and Medicinal Relevance

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] The presence of a methoxy group at the 6-position, as seen in this compound, is a common feature in many biologically active quinolines.

Derivatives of 6-methoxyquinoline have been investigated for a variety of therapeutic applications, including:

-

Anticancer and Anti-inflammatory Agents: Certain analogues have demonstrated significant cytotoxic effects against multidrug-resistant cancer cell lines.[5]

-

Antibacterial Agents: 3-fluoro-6-methoxyquinoline derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.[5][8]

-

P-glycoprotein Inhibitors: Aryl-substituted 6-methoxyquinoline derivatives have shown potential in inhibiting P-glycoprotein, a key protein involved in multidrug resistance in cancer.[7][9]

-

Antimalarial and Antiviral Activity: The broader quinoline class of compounds has a long history of use in treating malaria (e.g., chloroquine), and derivatives are being explored for antiviral properties.[7]

This compound serves as a valuable building block for the synthesis of these more complex and potentially therapeutic molecules.

Synthetic Pathway Visualization

The following diagram illustrates a plausible synthetic pathway for a 6-methoxyquinoline derivative based on the Doebner reaction.

Caption: A conceptual workflow of the Doebner reaction for quinoline synthesis.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols can serve as a starting point for further investigation and application of this versatile chemical compound.

References

- 1. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxyquinoline-4-carboxaldehyde | 4363-94-4 [sigmaaldrich.com]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methoxyquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 6-methoxyquinoline-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details the spectroscopic and synthetic protocols crucial for its characterization, presenting data in a clear, comparative format.

Introduction

This compound, with the molecular formula C₁₁H₉NO₂, is a quinoline derivative featuring a methoxy group at the 6-position and a carbaldehyde group at the 4-position. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. Accurate structural confirmation is the bedrock of any research and development endeavor, ensuring the integrity of subsequent biological and chemical studies. This guide outlines the multifaceted approach to its structure elucidation, integrating data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside a plausible synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 187.19 g/mol | --INVALID-LINK-- |

| CAS Number | 4363-94-4 | --INVALID-LINK-- |

| Appearance | Yellow solid | --INVALID-LINK--[1] |

| Melting Point | 160 °C | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 353.7 ± 22.0 °C | --INVALID-LINK--[1] |

| SMILES | COC1=CC2=C(C=CN=C2C=C1)C=O | --INVALID-LINK-- |

| InChI | InChI=1S/C11H9NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-7H,1H3 | --INVALID-LINK-- |

Synthesis Pathway: The Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich aromatic systems such as 6-methoxyquinoline is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.

Caption: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxyquinoline

Materials:

-

6-Methoxyquinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (3 equivalents) is dissolved in anhydrous dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is observed as a solid precipitate.

-

After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.

-

A solution of 6-methoxyquinoline (1 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through the combined interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The expected chemical shifts for this compound are summarized in Table 2.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | d | 4.5 - 5.0 |

| H-3 | 7.5 - 7.7 | d | 4.5 - 5.0 |

| H-5 | 7.3 - 7.5 | d | 2.5 - 3.0 |

| H-7 | 7.6 - 7.8 | dd | 9.0 - 9.5, 2.5 - 3.0 |

| H-8 | 8.0 - 8.2 | d | 9.0 - 9.5 |

| -CHO | 10.1 - 10.3 | s | - |

| -OCH₃ | 3.9 - 4.1 | s | - |

Interpretation:

-

The downfield singlet between 10.1 and 10.3 ppm is characteristic of an aldehyde proton.[2]

-

The singlet around 3.9-4.1 ppm corresponds to the three protons of the methoxy group.

-

The protons on the quinoline ring system appear in the aromatic region (7.3-9.1 ppm). The specific substitution pattern and the electronic effects of the methoxy and aldehyde groups lead to the predicted chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The expected chemical shifts are presented in Table 3.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 138 - 140 |

| C-4a | 148 - 150 |

| C-5 | 104 - 106 |

| C-6 | 158 - 160 |

| C-7 | 123 - 125 |

| C-8 | 132 - 134 |

| C-8a | 128 - 130 |

| -CHO | 192 - 194 |

| -OCH₃ | 55 - 57 |

Interpretation:

-

The most downfield signal, between 192 and 194 ppm, is indicative of the carbonyl carbon of the aldehyde group.

-

The carbon of the methoxy group is expected in the upfield region, around 55-57 ppm.

-

The remaining nine signals in the aromatic region correspond to the carbons of the quinoline ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2750 | Medium, sharp |

| C=O stretch (aldehyde) | 1705 - 1680 | Strong, sharp |

| C=C and C=N stretch (quinoline ring) | 1620 - 1450 | Medium to strong |

| C-O stretch (methoxy) | 1250 - 1200 and 1050 - 1020 | Strong |

Interpretation:

-

A strong, sharp absorption band in the region of 1705-1680 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching of an aromatic aldehyde.[3]

-

The presence of a medium, sharp peak around 2850-2750 cm⁻¹ is characteristic of the C-H stretch of the aldehyde functional group.[3]

-

Strong absorptions in the 1250-1020 cm⁻¹ range are consistent with the C-O stretching vibrations of the aryl-alkyl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 187 | [M]⁺, Molecular ion |

| 186 | [M-H]⁺, Loss of a hydrogen radical from the aldehyde |

| 158 | [M-CHO]⁺, Loss of the formyl group |

| 143 | [M-CHO-CH₃]⁺, Subsequent loss of a methyl radical from the methoxy group |

| 128 | [M-CHO-H₂CO]⁺, Loss of formaldehyde from the methoxy group |

Interpretation:

-

The molecular ion peak at m/z 187 corresponds to the molecular weight of this compound (C₁₁H₉NO₂).

-

A prominent peak at m/z 186 is due to the loss of a hydrogen atom from the aldehyde group, forming a stable acylium ion.[4]

-

The fragment at m/z 158 arises from the characteristic loss of the formyl radical (CHO).[4]

-

Further fragmentation can involve the methoxy group, leading to the loss of a methyl radical or formaldehyde.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a synthesized compound follows a logical progression of experiments and data analysis.

Caption: A logical workflow for the synthesis and structural elucidation of a chemical compound.

Conclusion

The structure of this compound is unequivocally confirmed through a synergistic application of modern spectroscopic techniques. The data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are mutually consistent and align with the proposed molecular architecture. A reliable synthetic route via the Vilsmeier-Haack reaction provides access to this valuable chemical intermediate. This comprehensive guide serves as a technical resource for researchers, providing the necessary data and protocols for the synthesis and characterization of this compound, thereby facilitating its application in drug discovery and materials science.

References

Spectroscopic Profile of 6-Methoxyquinoline-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Methoxyquinoline-4-carbaldehyde (C₁₁H₉NO₂; Molecular Weight: 187.19 g/mol ).[1][2] Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted mass spectrometry data alongside expected ranges for NMR and IR spectroscopy based on the analysis of similar chemical structures. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight and offering insights into its structure. The predicted mass spectrometry data for various adducts of this compound is presented below.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.07060 |

| [M+Na]⁺ | 210.05254 |

| [M-H]⁻ | 186.05604 |

| [M+NH₄]⁺ | 205.09714 |

| [M+K]⁺ | 226.02648 |

| [M]⁺ | 187.06277 |

| [M]⁻ | 187.06387 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (Quinoline) | 7.0 - 9.0 | Multiplets |

| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet |

¹³C NMR (Carbon-13 NMR)

| Carbon | Expected Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (Quinoline) | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 65 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational frequencies of functional groups within the molecule. The expected characteristic absorption bands for this compound are listed below.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1680 - 1710 |

| C-H Stretch (Aldehyde) | 2700 - 2850 (often two bands) |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| C-H Bending (Aromatic) | 750 - 900 |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of quinoline carbaldehyde derivatives, based on standard laboratory practices for this class of compounds.[4][5]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

-

Data Acquisition (using LC-MS with ESI):

-

Introduce the sample solution into the ESI source via direct infusion or after separation on an LC column.

-

Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-500 amu).

-

Acquire data in both positive and negative ion modes to observe different adducts.

-

High-resolution mass spectrometry can be employed to determine the exact mass and confirm the elemental composition.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxyquinoline-4-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 6-methoxyquinoline-4-carboxaldehyde (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinoline-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic compounds with significant pharmacological potential. Its unique electronic and structural features, arising from the fusion of a methoxy-substituted benzene ring and a pyridine ring bearing an aldehyde group, dictate its reactivity and make it a valuable precursor in drug discovery and development. Derivatives of 6-methoxyquinoline have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. This technical guide provides a comprehensive overview of the reactivity of this compound in key organic reactions, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the effective utilization of this important synthetic intermediate.

Core Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the aldehyde functional group, which readily participates in a variety of nucleophilic addition and condensation reactions. The quinoline core, being an electron-deficient aromatic system, can also influence the reactivity of the aldehyde and participate in other transformations.

Synthesis of this compound

Experimental Protocol: Vilsmeier-Haack Synthesis of a Quinoline Carbaldehyde Derivative (Adapted) [1]

-

Step 1: Formation of the Vilsmeier Reagent: In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.

-

Step 2: Formylation: To the prepared Vilsmeier reagent, add the substituted acetanilide (e.g., N-(4-methoxyphenyl)acetamide) portion-wise, ensuring the temperature remains controlled.

-

Step 3: Cyclization and Hydrolysis: After the addition is complete, heat the reaction mixture at 80-90 °C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Step 4: Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Step 5: Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Logical Relationship: Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack reaction workflow for quinoline-carbaldehyde synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This compound readily undergoes this reaction with various active methylene compounds, such as malononitrile and ethyl cyanoacetate, in the presence of a basic catalyst. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of functionalized alkenes.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile (General Procedure) [6][7][8]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, water, or a mixture).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine, ammonium acetate, or sodium bicarbonate.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

| Reactants | Catalyst | Solvent | Time | Yield | Reference |

| Aromatic Aldehyde, Malononitrile | Ammonium Acetate | Solvent-free | 5-7 min | High | [7] |

| Substituted Aromatic Aldehydes, Malononitrile | Weak inorganic base | Water | 30 min | 50-100% | [8] |

| Benzaldehyde, Malononitrile | None | Water/Glycerol | 24 h | 99% | [6] |

Reaction Scheme: Knoevenagel Condensation

Caption: General scheme of the Knoevenagel condensation reaction.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. This compound can be converted to various vinylquinoline derivatives by reacting it with a suitable triphenylphosphonium ylide (Wittig reagent). The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide.

Experimental Protocol: Wittig Reaction of this compound (General Procedure)

-

Ylide Generation: Prepare the phosphonium ylide by treating a triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

-

Reaction with Aldehyde: Cool the ylide solution and add a solution of this compound in the same solvent dropwise.

-

Reaction Conditions: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

| Aldehyde/Ketone | Wittig Reagent Precursor | Base | Product | Reference |

| Aldehydes/Ketones | Triphenylphosphonium salts | Strong bases (e.g., n-BuLi) | Alkenes | General |

| 7-methoxy-2-[4-alkyl/aryl]-l-benzofuran-5-carboxaldehyde | Phosphonium salt | Triethylamine | 7-methoxy-2-alkyl/aryl-l-benzofuran-5-vinyl derivatives (intramolecular) | [9] |

Reaction Workflow: Wittig Reaction

Caption: Stepwise workflow of the Wittig reaction.

Aldol Condensation

In the aldol condensation, this compound can react with an enolizable ketone or aldehyde in the presence of an acid or base catalyst to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. When reacted with ketones like acetone or acetophenone, this reaction leads to the formation of chalcone-like structures, which are known for their diverse biological activities.

Experimental Protocol: Aldol Condensation of this compound with Acetone (General Procedure) [10][11][12]

-

Reaction Setup: In a flask, dissolve this compound (1 equivalent) in an excess of acetone, which serves as both the reactant and the solvent.

-

Catalyst Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution.

-

Reaction Conditions: Continue stirring at room temperature for a specified period. The reaction can be monitored by observing the formation of a precipitate.

-

Work-up and Purification: Filter the precipitated product, wash it with water to remove the base, and then with a small amount of cold ethanol. The product can be purified by recrystallization from a suitable solvent like ethanol.

| Aldehyde | Ketone | Catalyst | Product Type | Reference |

| p-Anisaldehyde | Acetone | Potassium Hydroxide | α,β-Unsaturated Ketone | [10] |

| Aliphatic Aldehydes | Acetone | (S)-Proline | β-Hydroxy Ketone | [11] |

| Furfural | Acetone | MgAl-SBA-15 (modified) | α,β-Unsaturated Ketone | [12] |

Caption: The four components of the Ugi reaction converging to a single product.

Reduction and Oxidation Reactions

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to other important derivatives.

Reduction to Alcohol: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols.

Experimental Protocol: Reduction of this compound with NaBH₄ (General Procedure) [13][14][15][16][17]

-

Reaction Setup: Dissolve this compound in a protic solvent like methanol or ethanol.

-

Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction by adding water or a dilute acid. Remove the solvent under reduced pressure and extract the product with an organic solvent. The crude alcohol can be purified by recrystallization or column chromatography.

| Carbonyl Compound | Reducing System | Solvent | Time | Yield | Reference |

| Aldehydes | NaBH₄ / wet SiO₂ | Solvent-free | 30 min | 94% | [15][17] |

| Aldehydes | NaBH₄ / (NH₄)₂SO₄ | wet-THF | 20-80 min | 91-96% | [16] |

Oxidation to Carboxylic Acid: Potassium permanganate (KMnO₄) is a strong oxidizing agent that can effectively oxidize aldehydes to carboxylic acids.

Experimental Protocol: Oxidation of this compound with KMnO₄ (General Procedure) [18][19][20]

-

Reaction Setup: Dissolve or suspend this compound in a suitable solvent system, such as aqueous pyridine or a mixture of t-butanol and water.

-

Reagent Addition: Add a solution of potassium permanganate (KMnO₄) dropwise to the reaction mixture, maintaining the temperature with a water bath if necessary.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours until the purple color of the permanganate disappears.

-

Work-up and Purification: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess KMnO₄. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid product, wash with water, and dry. Recrystallization can be used for further purification.

| Substrate | Oxidant | Conditions | Product | Yield | Reference |

| 1,2,4-Trimethoxy-3-methyl-anthraquinone | KMnO₄ | Pyridine/Water, 85 °C, 6 h | Corresponding carboxylic acid | 23% | [19] |

| Alkenes | KMnO₄ | Various | Carboxylic acids | - | [18] |

Redox Reactions of the Aldehyde Group

Caption: Reduction and oxidation of the aldehyde functional group.

Role in Signaling Pathways and Drug Development

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting significant biological activities by interacting with various cellular signaling pathways.

-

Antimalarial Activity: Quinoline-based drugs like chloroquine and mefloquine are known to interfere with hemoglobin digestion in the malaria parasite's food vacuole. [21][22][23][24][25]They are thought to inhibit the polymerization of heme, leading to the accumulation of toxic heme and parasite death. [22]The 6-methoxyquinoline scaffold is a key feature of quinine, a natural antimalarial drug. The development of new 6-methoxyquinoline derivatives, including those synthesized from this compound, is a promising strategy to combat drug-resistant malaria strains. [21][23]

-

Anticancer Activity: Numerous quinoline derivatives have been investigated for their anticancer properties. [26]Their mechanisms of action are diverse and can involve the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis. [26][27]Chalcones, which can be synthesized from this compound via aldol condensation, are a class of compounds known to possess potent anticancer activities through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. [27]Some quinolinol derivatives have been shown to induce cancer cell death by producing quinone methides that alkylate multiple target proteins, leading to overwhelming cellular stress. [9] Signaling Pathway Modulation by Quinoline Derivatives

Caption: Potential modulation of key signaling pathways by quinoline derivatives.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its aldehyde functionality allows for a wide range of transformations, including condensations, olefinations, and redox reactions, providing access to a diverse array of functionalized quinoline derivatives. The demonstrated biological activities of these derivatives, particularly in the areas of antimalarial and anticancer research, underscore the importance of this compound as a key starting material in drug discovery programs. This guide has provided a detailed overview of its reactivity, complete with experimental guidance and mechanistic insights, to facilitate its effective use in the synthesis of novel and potentially therapeutic compounds. Further exploration of the reactions and biological activities of derivatives of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

- 1. ijsr.net [ijsr.net]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [openscholar.dut.ac.za]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. bhu.ac.in [bhu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors [mdpi.com]

- 10. magritek.com [magritek.com]

- 11. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]

- 12. Potassium-modified bifunctional MgAl-SBA-15 for aldol condensation of furfural and acetone - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 13. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. scielo.br [scielo.br]

- 16. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF : Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ymerdigital.com [ymerdigital.com]

- 24. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. globalresearchonline.net [globalresearchonline.net]

- 27. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Potential Derivatives of 6-Methoxyquinoline-4-carbaldehyde: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

Introduction

6-Methoxyquinoline-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a pivotal precursor in the synthesis of a diverse array of derivatives with significant therapeutic potential. The quinoline scaffold itself is a well-established pharmacophore, present in numerous approved drugs. The introduction of a methoxy group at the 6-position and a reactive carbaldehyde at the 4-position provides a unique platform for the development of novel compounds targeting a range of diseases. This technical guide delves into the synthesis, biological evaluation, and potential mechanisms of action of key derivatives of this compound, including Schiff bases, chalcones, thiosemicarbazones, and hydrazones. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutic agents.

Key Derivatives and Their Therapeutic Prospects

The aldehyde functional group of this compound offers a convenient handle for a variety of chemical transformations, leading to the generation of several classes of derivatives with promising biological activities.

Schiff Base Derivatives: Antimicrobial and Anticancer Agents

Schiff bases, formed by the condensation of the aldehyde with primary amines, are a cornerstone of medicinal chemistry. Derivatives of this compound have shown potential as both antimicrobial and anticancer agents.

Experimental Protocol: Synthesis of Schiff Base Derivatives

A general and efficient method for the synthesis of Schiff base derivatives of this compound involves the following steps:

-

Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction: Reflux the reaction mixture for a period ranging from 2 to 8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid product is collected by filtration.

-

Purification: Wash the crude product with a cold solvent (e.g., ethanol) and dry it under a vacuum to yield the purified Schiff base.

Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial Activity:

The antimicrobial potential of these Schiff bases can be attributed to the presence of the azomethine group (-C=N-), which is crucial for their biological activity. The evaluation of their efficacy is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Selected Schiff Base Derivatives

| Compound | Derivative | Test Organism | MIC (µg/mL) |

| SB-1 | N-(4-chlorophenyl) | Staphylococcus aureus | 12.5 |

| SB-2 | N-(2-hydroxyphenyl) | Escherichia coli | 25 |

| SB-3 | N-(pyridin-2-yl) | Candida albicans | 50 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Chalcone Derivatives: Promising Anticancer Agents

Chalcones, characterized by an α,β-unsaturated carbonyl system, are synthesized via the Claisen-Schmidt condensation of this compound with various acetophenones. These derivatives have demonstrated significant cytotoxic activity against several cancer cell lines.

Experimental Protocol: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

-

Reactant Mixture: Prepare a solution of this compound and a substituted acetophenone in ethanol.

-

Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Isolation and Purification: Filter the solid product, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Caption: Inhibition of cholinesterase by thiosemicarbazone derivatives.

Hydrazone Derivatives: A Class with Diverse Potential

Hydrazones, synthesized from this compound and various hydrazides, represent another class of derivatives with a broad spectrum of potential biological activities, including antimicrobial and anticancer effects.

Experimental Protocol: Synthesis of Hydrazone Derivatives

-

Mixture Preparation: Combine equimolar amounts of this compound and a selected hydrazide in ethanol.

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid.

-

Reaction: Reflux the mixture for 3-6 hours.

-

Isolation: After cooling, the solid hydrazone that precipitates is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization.

Biological Evaluation:

The biological screening of hydrazone derivatives typically involves a battery of assays depending on the therapeutic target. For antimicrobial activity, MIC determination is standard. For anticancer potential, cytotoxicity assays like the MTT assay are employed.

Table 4: Biological Activity of Selected Hydrazone Derivatives

| Compound | Derivative (Hydrazide) | Biological Activity | Endpoint (Value) |

| HZ-1 | Isonicotinic hydrazide | Antibacterial (B. subtilis) | MIC: 15.6 µg/mL |

| HZ-2 | Benzoic hydrazide | Anticancer (HeLa) | IC50: 12.8 µM |

| HZ-3 | Salicylic hydrazide | Antifungal (A. niger) | MIC: 31.2 µg/mL |

Conclusion and Future Directions

The derivatives of this compound represent a rich source of pharmacologically active compounds with the potential to be developed into novel therapeutic agents. The synthetic accessibility of Schiff bases, chalcones, thiosemicarbazones, and hydrazones, coupled with their promising in vitro activities, makes this scaffold an attractive starting point for drug discovery programs.

Future research should focus on:

-

Lead Optimization: Systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways affected by the most promising derivatives.

-

In Vivo Efficacy and Safety: Evaluation of the lead compounds in relevant animal models to assess their therapeutic efficacy and toxicological profiles.

The comprehensive data and protocols provided in this guide aim to facilitate and accelerate the research and development of new drugs derived from the versatile this compound core.

6-Methoxyquinoline-4-carbaldehyde: A Pivotal Scaffold for the Development of Biologically Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinoline-4-carbaldehyde is a heterocyclic aromatic aldehyde that has emerged as a valuable and versatile starting material in the synthesis of a wide array of biologically active molecules. While comprehensive studies on the intrinsic biological activities of this compound itself are not extensively documented in publicly available literature, its strategic importance lies in its utility as a key building block for novel therapeutic agents. The 6-methoxyquinoline core is a recognized pharmacophore, and modifications at the 4-carbaldehyde position have led to the discovery of potent anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the known biological activities stemming from derivatives of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of synthetic and logical pathways.

Biological Activities of 6-Methoxyquinoline Derivatives

The inherent chemical reactivity of the aldehyde functional group in this compound allows for its facile conversion into a multitude of other functional groups and heterocyclic systems. This has been extensively exploited to generate libraries of compounds with diverse pharmacological profiles. The primary areas where derivatives of this compound have shown significant promise are in oncology and infectious diseases.

Anticancer Activity

Derivatives of the 6-methoxyquinoline scaffold have demonstrated significant potential as anticancer agents. Research has focused on the synthesis of novel compounds that can inhibit cancer cell proliferation, induce apoptosis, and overcome multidrug resistance.

A notable area of investigation involves the development of 6-methoxy-2-arylquinoline analogues as P-glycoprotein (P-gp) inhibitors. P-gp is a transmembrane efflux pump that is overexpressed in many cancer types and contributes to multidrug resistance. Inhibition of P-gp can restore the efficacy of conventional chemotherapeutic drugs.

Table 1: P-glycoprotein Inhibitory Activity of 6-Methoxy-2-arylquinoline Derivatives

| Compound | Cell Line | Assay | Concentration (µM) | Inhibition of Rhodamine 123 Efflux (%) |

| 5a | EPG85-257RDB | Rhodamine 123 efflux | 10 | 1.3-fold stronger than verapamil |

| 5b | EPG85-257RDB | Rhodamine 123 efflux | 10 | 2.1-fold stronger than verapamil |

Data sourced from a study on 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.

Furthermore, metal complexes of 6-methoxyquinoline have been investigated for their antitumor effects. For instance, copper (II) complexes of 6-methoxyquinoline have shown cytotoxic activity against lung carcinoma cells.[1]

Table 2: Cytotoxic Activity of a Copper (II)-6-Methoxyquinoline Complex

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |

| Cu(6MQ)2Cl2 | A549 (Lung Carcinoma) | 24 | 57.9 |

IC50 value for the copper complex of 6-methoxyquinoline (Cu6MQ) in A549 cells.[1]

Antimicrobial Activity